molecular formula C15H18N2O2 B5162934 N-(5-tert-butyl-3-isoxazolyl)-2-methylbenzamide

N-(5-tert-butyl-3-isoxazolyl)-2-methylbenzamide

Cat. No.: B5162934
M. Wt: 258.32 g/mol
InChI Key: IQYGFWYMLQGJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-3-isoxazolyl)-2-methylbenzamide, also known as SBI-0637142, is a small molecule inhibitor that has been developed as a research tool for studying the role of the protein TRPC6 in various physiological and pathological processes.

Mechanism of Action

N-(5-tert-butyl-3-isoxazolyl)-2-methylbenzamide works by binding to the pore-forming domain of TRPC6, which is a calcium-permeable ion channel that is expressed in various tissues throughout the body. By blocking the activity of TRPC6, this compound can reduce calcium influx and downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
In addition to its effects on TRPC6-mediated calcium influx, this compound has been shown to have other biochemical and physiological effects. For example, it has been reported to inhibit the proliferation of cancer cells and to reduce the formation of amyloid beta plaques in a mouse model of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-tert-butyl-3-isoxazolyl)-2-methylbenzamide in lab experiments is that it is a specific inhibitor of TRPC6, which allows researchers to study the role of this protein in various cellular processes without interfering with other ion channels or signaling pathways. However, one limitation is that this compound may not be effective in all cell types or disease models, and further research is needed to fully understand its potential applications.

Future Directions

There are several potential future directions for research involving N-(5-tert-butyl-3-isoxazolyl)-2-methylbenzamide. For example, it may be useful to investigate the effects of this compound on other TRPC channels or to develop more potent and selective inhibitors of TRPC6. Additionally, this compound may have potential as a therapeutic agent for various diseases and conditions, and further preclinical and clinical studies are needed to explore its efficacy and safety.

Synthesis Methods

The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-methylbenzamide involves several steps, including the reaction of 3-bromo-5-tert-butylisoxazole with 2-methylbenzamide in the presence of a palladium catalyst, followed by purification and characterization of the product.

Scientific Research Applications

N-(5-tert-butyl-3-isoxazolyl)-2-methylbenzamide has been used in a variety of scientific research studies to investigate the role of TRPC6 in different diseases and conditions. For example, it has been shown to inhibit TRPC6-mediated calcium influx in podocytes, which are specialized cells in the kidney that are involved in the filtration of blood. This suggests that this compound may have potential as a treatment for kidney diseases such as focal segmental glomerulosclerosis.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10-7-5-6-8-11(10)14(18)16-13-9-12(19-17-13)15(2,3)4/h5-9H,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYGFWYMLQGJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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